

Validating NBI-98782 Target Engagement in the Brain: A Comparative Guide

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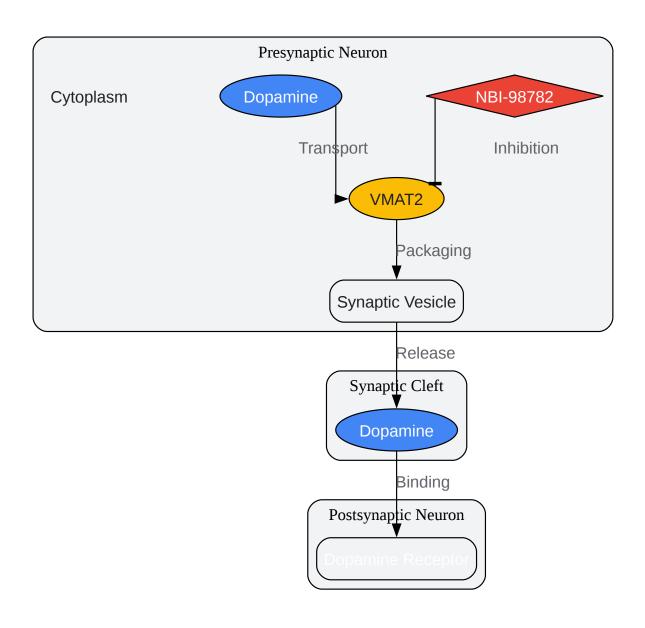
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the target engagement of **NBI-98782**, the active metabolite of valbenazine, in the brain. **NBI-98782** is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), a key protein in the regulation of neurotransmitter release.[1][2] Validating that a drug effectively engages its intended target in the central nervous system is a critical step in the development of novel therapeutics for neurological and psychiatric disorders. This guide presents experimental data from key validation techniques, including positron emission tomography (PET) imaging and microdialysis, and compares these approaches with methods used for other VMAT2 inhibitors.

NBI-98782 and its Target: VMAT2

NBI-98782 is the primary active metabolite of valbenazine, a medication approved for the treatment of tardive dyskinesia.[1][2] Its mechanism of action is the selective and reversible inhibition of VMAT2.[1][2] VMAT2 is a transport protein found on the membrane of synaptic vesicles in neurons. Its function is to load monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin, from the cytoplasm into these vesicles for storage and subsequent release into the synapse.[1][2] By inhibiting VMAT2, **NBI-98782** reduces the amount of dopamine and other monoamines available for release, thereby modulating neurotransmission.





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Caption: NBI-98782 Mechanism of Action

Methods for Validating VMAT2 Target Engagement

Several experimental techniques can be employed to validate the engagement of **NBI-98782** with VMAT2 in the brain. These methods provide direct or indirect evidence of target binding and pharmacological activity.



Positron Emission Tomography (PET) Imaging

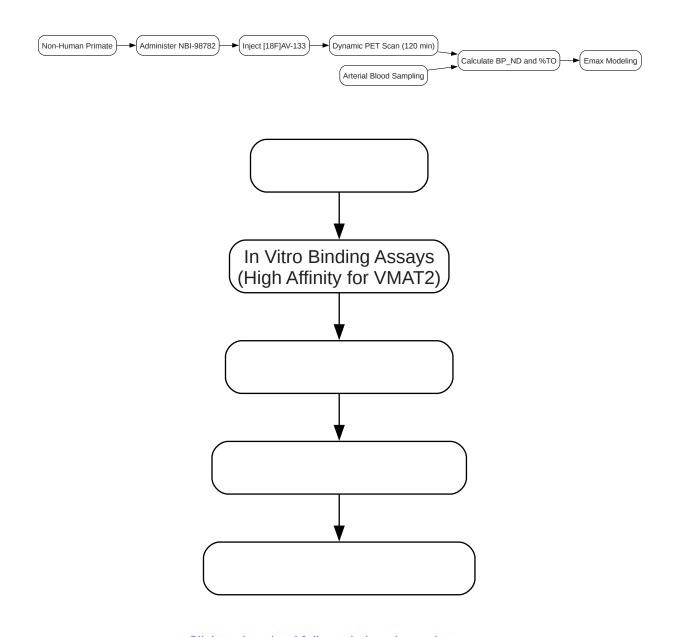
PET imaging is a powerful in vivo technique that allows for the direct visualization and quantification of target occupancy in the brain. This is achieved by using a radiolabeled ligand that specifically binds to the target of interest.

Experimental Protocol: VMAT2 Occupancy PET Study in Non-Human Primates

A study was conducted to determine the relationship between **NBI-98782** plasma concentrations and VMAT2 occupancy in non-human primates using the VMAT2-specific radiotracer [18F]AV-133.[3]

- Animal Subjects: Non-human primates were used for the study.
- Drug Administration: NBI-98782 was administered intravenously at various doses to achieve a range of plasma concentrations.
- Radiotracer Injection: The PET radiotracer [18F]AV-133 was injected.
- PET Scanning: Dynamic PET scans were acquired over 120 minutes.
- Plasma Sampling: Arterial blood samples were collected throughout the scan to measure plasma concentrations of NBI-98782 and the radiotracer.
- Data Analysis: The binding potential (BP_ND) of [¹8F]AV-133 was calculated in VMAT2-rich brain regions, such as the striatum. Target occupancy (%TO) was then calculated as the percentage reduction in BP_ND after NBI-98782 administration compared to a baseline scan. An Emax model was used to describe the relationship between NBI-98782 plasma concentration and VMAT2 occupancy.





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